REACTION_CXSMILES
|
Cl.C(=O)([O-])[O-].[Na+].[Na+].Cl.Cl.[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18]Cl)[CH2:13][CH2:12]1>C(O)(C)C>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH3:18])[CH2:13][CH2:12]1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
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3.75 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN1CCN(CC1)CCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After 4 hours the mixture is treated as in Example 1
|
Duration
|
4 h
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 250.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |